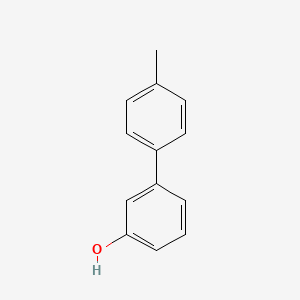

3-(4-Methylphenyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRCYQZPZNDJER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435604 | |

| Record name | 4'-methylbiphenyl-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486455-30-5 | |

| Record name | 4′-Methyl[1,1′-biphenyl]-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486455-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-methylbiphenyl-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Methylphenyl)phenol synthesis routes

An In-Depth Technical Guide to the Synthesis of 3-(4-Methylphenyl)phenol

Executive Summary

This compound, also known as 3-hydroxy-4'-methylbiphenyl, is a valuable biaryl compound that serves as a crucial structural motif and synthetic intermediate in the fields of medicinal chemistry, materials science, and fine chemical manufacturing. Its synthesis is pivotal for accessing more complex molecular architectures. This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing this molecule, with a focus on modern transition-metal-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, strategic considerations, and detailed experimental protocols for the Suzuki-Miyaura, Kumada, and Negishi coupling reactions. A comparative analysis is presented to assist researchers and process chemists in selecting the optimal route based on factors such as functional group tolerance, reaction conditions, and overall efficiency. This document is intended to be a practical and authoritative resource for scientists engaged in organic synthesis and drug development.

Chapter 1: Foundations of Biaryl Synthesis: The Cross-Coupling Paradigm

The construction of carbon-carbon bonds, particularly between sp²-hybridized centers to form biaryl structures, is a cornerstone of modern organic synthesis. The development of transition-metal-catalyzed cross-coupling reactions revolutionized this field, an achievement recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions, while distinct in their choice of organometallic nucleophile, generally adhere to a common catalytic cycle.

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions provides the fundamental framework for understanding the syntheses described in this guide.

Figure 1: Generalized Catalytic Cycle. A simplified representation of the key steps in palladium-catalyzed cross-coupling reactions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (R¹-X), forming a Pd(II) intermediate.[1]

-

Transmetalation: The organic group (R²) from an organometallic reagent (R²-M) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex.[2]

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst.[1]

Chapter 2: The Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for biaryl synthesis, prized for its operational simplicity, the stability and low toxicity of its organoboron reagents, and its broad functional group tolerance.[2][3]

Principle and Rationale

This reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1] The choice of a base is critical, as it facilitates the transmetalation step.[2] For the synthesis of this compound, two primary strategic disconnections are possible.

Figure 2: Suzuki-Miyaura Disconnection Strategies. Two viable pathways for the synthesis of the target molecule.

Route A, coupling a 3-halophenol with 4-methylphenylboronic acid, is often preferred due to the commercial availability and stability of 4-methylphenylboronic acid.[4]

Detailed Experimental Protocol (Route A)

This protocol outlines the synthesis of this compound from 3-bromophenol and 4-methylphenylboronic acid.

Materials:

-

3-Bromophenol (1.0 equiv.)

-

4-Methylphenylboronic acid (1.2-1.5 equiv.)

-

Palladium catalyst, e.g., PdCl₂(dppf) or [Pd(PPh₃)₄] (0.01-0.05 equiv.)

-

Base, e.g., aqueous 2 M Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.)

-

Solvent, e.g., Toluene, 1,4-Dioxane, or a Toluene/Ethanol/Water mixture

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromophenol (1.0 equiv.), 4-methylphenylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent and Base Addition: Add the degassed solvent (e.g., Toluene) followed by the degassed aqueous base solution (e.g., 2 M Na₂CO₃).

-

Reaction: Heat the mixture to reflux (typically 85-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[5]

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Chapter 3: The Kumada Coupling Route

The Kumada coupling utilizes a Grignard reagent (an organomagnesium halide) as the nucleophile, offering a highly reactive pathway for C-C bond formation.[6]

Principle and Rationale

The high reactivity of Grignard reagents is both an advantage and a disadvantage. While it often leads to rapid reactions, it also results in low tolerance for functional groups containing acidic protons, such as alcohols and phenols.[6][7] Therefore, the phenolic hydroxyl group must be protected prior to the coupling reaction. A common protecting group is the methoxy ether, which is stable to the reaction conditions and can be readily cleaved afterward.

Figure 3: Kumada Coupling Strategy. The necessary sequence involving protection of the phenol, followed by coupling and deprotection.

Detailed Experimental Protocol

This three-stage protocol describes the synthesis via a protected intermediate.

Part 1: Protection of 3-Bromophenol

-

Dissolve 3-bromophenol (1.0 equiv.) in acetone or DMF.

-

Add a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Add methyl iodide (MeI, 1.5 equiv.) and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

-

Filter off the solids and remove the solvent under reduced pressure. Purify the resulting 3-bromoanisole by distillation or chromatography.

Part 2: Kumada Coupling

-

Grignard Formation: In an oven-dried, three-neck flask under an inert atmosphere, place magnesium turnings (1.1 equiv.). Add a small volume of anhydrous diethyl ether or THF. Add a small portion of 3-bromoanisole (1.0 equiv.) to initiate the reaction (an iodine crystal can be used if needed).[8] Once initiated, add the remaining 3-bromoanisole dropwise as a solution in anhydrous ether/THF to maintain a gentle reflux. After the addition is complete, stir for an additional hour.

-

Coupling: In a separate flask, prepare a solution of 4-bromotoluene (1.0 equiv.) and a nickel or palladium catalyst (e.g., Ni(dppe)Cl₂ or Pd(PPh₃)₄, 0.01-0.05 equiv.) in anhydrous THF.[9][10]

-

Cool the Grignard solution in an ice bath and add the solution of 4-bromotoluene and catalyst dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC/GC-MS).

-

Cool the reaction and quench carefully by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ether, wash the organic layers, dry, and concentrate.

Part 3: Deprotection

-

Dissolve the crude 3-methoxy-4'-methylbiphenyl from Part 2 in anhydrous dichloromethane (DCM) and cool to 0 °C or below.

-

Add a solution of boron tribromide (BBr₃, 1.1-1.5 equiv.) in DCM dropwise.

-

Stir the reaction at low temperature, allowing it to slowly warm to room temperature. Monitor by TLC until the reaction is complete.

-

Carefully quench the reaction by pouring it into ice water. Extract with DCM, wash, dry, and concentrate. Purify by column chromatography to yield the final product.

Chapter 4: The Negishi Coupling Route

The Negishi coupling employs organozinc reagents, which strike a balance between the high reactivity of Grignards and the mildness of organoboranes.[11] This often translates to higher functional group tolerance and allows for reactions that may be challenging with other methods.

Principle and Rationale

A key advantage of the Negishi coupling is its potential to be performed on substrates with acidic protons, such as unprotected phenols, under carefully optimized conditions.[12] This is because the cross-coupling rate can be made significantly faster than the rate of protonolysis of the organozinc reagent, especially when using highly active catalyst systems and slow addition of the zinc reagent.[12] This can eliminate the need for the protection-deprotection steps required in the Kumada coupling.

Detailed Experimental Protocol (Unprotected Phenol)

This protocol is based on modern methods that tolerate free hydroxyl groups.[12]

Materials:

-

4-Bromotoluene (1.1 equiv.)

-

Activated Zinc dust

-

3-Bromophenol (1.0 equiv.)

-

Palladium precatalyst system, e.g., Pd(OAc)₂ and a sterically hindered biarylphosphine ligand like SPhos (1-2 mol%)

-

Anhydrous, polar aprotic solvent, e.g., THF or DMA

Procedure:

-

Organozinc Formation: In an oven-dried flask under an inert atmosphere, stir activated zinc dust (1.5 equiv.) in anhydrous THF. Add 4-bromotoluene (1.1 equiv.) and heat gently to initiate the formation of 4-methylphenylzinc bromide. The reaction is typically complete in 2-4 hours.

-

Coupling Reaction Setup: In a separate flask under an inert atmosphere, combine 3-bromophenol (1.0 equiv.), Pd(OAc)₂ (0.01 equiv.), and SPhos (0.02 equiv.) in anhydrous THF.

-

Coupling Execution: Slowly add the prepared organozinc solution from step 1 to the catalyst/substrate mixture at room temperature via syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the organozinc reagent, favoring the coupling reaction over protonolysis.[12]

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion is confirmed by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain this compound.

Chapter 5: Comparative Analysis of Synthesis Routes

The choice of synthetic route depends on project-specific requirements, including scale, available equipment, cost, and the need to tolerate other functional groups in more complex substrates.

| Parameter | Suzuki-Miyaura Coupling | Kumada Coupling | Negishi Coupling |

| Nucleophile | Organoboron (Boronic Acid/Ester) | Organomagnesium (Grignard) | Organozinc |

| Reagent Stability | High; reagents are often solids, stable to air and moisture.[3] | Low; highly sensitive to moisture and air, must be prepared in situ.[6] | Moderate; sensitive to moisture and air but generally more tolerant than Grignards. |

| Functional Group Tolerance | Excellent; tolerates a wide range of functional groups.[3] | Poor; incompatible with acidic protons (OH, NH, SH) and many carbonyls.[6] | Good to Excellent; more tolerant than Grignards; can tolerate unprotected phenols.[11][12] |

| Procedural Complexity | Low to moderate; often a one-pot procedure. | High; requires anhydrous conditions and often a multi-step protect-couple-deprotect sequence. | Moderate to high; requires preparation of organozinc reagent under anhydrous conditions. |

| Reaction Conditions | Generally mild (room temp. to reflux), often aqueous/biphasic.[5] | Requires strictly anhydrous conditions; can be highly exothermic. | Requires strictly anhydrous conditions; slow addition may be necessary. |

| Toxicity | Low; Boron byproducts are generally non-toxic. | Moderate; Grignard reagents are corrosive and reactive. | Moderate; Zinc reagents are less toxic than other organometallics (e.g., tin). |

Chapter 6: Purification and Characterization

Purification Strategy

Regardless of the synthetic route, the crude this compound product typically requires purification.

-

Aqueous Work-up: An initial acidic or basic wash can help remove unreacted starting materials (e.g., a basic wash to remove 3-bromophenol or an acidic wash to remove basic byproducts).

-

Flash Column Chromatography: This is the most common method for achieving high purity, typically using a silica gel stationary phase and a solvent system of increasing polarity, such as an ethyl acetate in hexane gradient.

-

Recrystallization: If a solid product of sufficient crude purity is obtained, recrystallization from a suitable solvent system (e.g., toluene/hexane) can be an effective and scalable purification method.

Spectroscopic Characterization

The identity and purity of the final product should be confirmed by standard spectroscopic methods.

-

¹H NMR: Expected signals would include aromatic protons in the range of δ 6.5–7.5 ppm, a singlet for the methyl group around δ 2.3 ppm, and a broad singlet for the phenolic hydroxyl group (δ ~5.0-5.5 ppm, variable and D₂O exchangeable).[13]

-

¹³C NMR: Aromatic carbon signals would appear in the δ 110–160 ppm range, with a distinct signal for the methyl carbon around δ 21 ppm.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of C₁₃H₁₂O.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the O-H stretching of the phenol group.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Kumada coupling - Wikipedia [en.wikipedia.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Biaryl Construction through Kumada Coupling with Diaryl Sulfates as One-by-One Electrophiles under Mild Conditions [organic-chemistry.org]

- 10. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 11. Negishi coupling - Wikipedia [en.wikipedia.org]

- 12. scispace.com [scispace.com]

- 13. 2,3,4-Tris[(4-methylphenyl)methyl]phenol (96210-45-6) for sale [vulcanchem.com]

A Technical Guide to the Spectroscopic Characterization of 3-(4-Methylphenyl)phenol

Introduction

3-(4-Methylphenyl)phenol, also known as 3-(p-tolyl)phenol, is a biphenyl derivative with a molecular formula of C₁₃H₁₂O. As a key intermediate and structural motif in various fields, including materials science and drug discovery, its unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive evidence of a compound's identity and purity. This guide offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental principles and comparative data from structurally related molecules, providing a robust framework for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-donating (by hyperconjugation) and weakly activating methyl group on the second ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OH | ~4.8-5.5 | Broad Singlet | 1H | - |

| H-2 | ~7.15 | t | 1H | J = 7.8 Hz |

| H-4 | ~6.98 | d | 1H | J = 7.8 Hz |

| H-5 | ~7.25 | t | 1H | J = 7.8 Hz |

| H-6 | ~6.80 | d | 1H | J = 7.8 Hz |

| H-2', H-6' | ~7.40 | d | 2H | J = 8.1 Hz |

| H-3', H-5' | ~7.20 | d | 2H | J = 8.1 Hz |

| -CH₃ | ~2.35 | Singlet | 3H | - |

Causality Behind Assignments:

-

Phenolic -OH: The proton of the hydroxyl group is acidic and its signal is often broad due to chemical exchange; its chemical shift is highly dependent on concentration and solvent.

-

Aromatic Protons (Phenol Ring): The protons on the phenol-bearing ring are influenced by the hydroxyl group's electron-donating nature, which generally shields them (shifts them upfield) compared to benzene (7.34 ppm). The protons ortho and para to the -OH group (H-6 and H-4) are expected to be more shielded than the meta proton (H-5). The H-2 proton is influenced by both the hydroxyl and the adjacent tolyl group.

-

Aromatic Protons (Tolyl Ring): The protons on the 4-methylphenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

-

Methyl Protons: The methyl group protons are attached to an sp²-hybridized carbon and appear as a characteristic singlet in the upfield region.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~155.5 |

| C-2 | ~115.0 |

| C-3 | ~142.0 |

| C-4 | ~129.8 |

| C-5 | ~121.0 |

| C-6 | ~114.5 |

| C-1' | ~138.0 |

| C-2', C-6' | ~129.5 |

| C-3', C-5' | ~127.0 |

| C-4' | ~137.5 |

| -CH₃ | ~21.0 |

Causality Behind Assignments:

-

C-1 (C-OH): This carbon is directly attached to the electronegative oxygen, causing it to be significantly deshielded and appear far downfield.[1]

-

Quaternary Carbons (C-3, C-1', C-4'): These carbons, which are not attached to any protons, generally show weaker signals. Their shifts are determined by their position in the biphenyl system and the attached substituents.

-

Protonated Aromatic Carbons: Their chemical shifts are influenced by the electronic effects of the substituents. Carbons ortho and para to the hydroxyl group are shielded, while the carbons attached to the other ring are influenced by its presence.

-

Methyl Carbon: The sp³-hybridized methyl carbon is highly shielded and appears at the highest field (lowest ppm value).[2]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Utilize a 100 MHz or higher NMR spectrometer.

-

Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer acquisition time and more scans are typically required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3550-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2920 | Aliphatic C-H stretch (methyl) | Weak-Medium |

| ~1600, ~1500, ~1450 | Aromatic C=C ring stretch | Strong-Medium |

| ~1230 | C-O stretch (phenol) | Strong |

| ~820 | C-H out-of-plane bend (1,4-disubstituted) | Strong |

| ~780, ~700 | C-H out-of-plane bend (1,3-disubstituted) | Strong |

Causality Behind Assignments:

-

O-H Stretch: The most prominent feature for a phenol is a broad, strong absorption at high wavenumber due to the stretching of the hydrogen-bonded hydroxyl group.[3]

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic methyl C-H stretch is found just below 3000 cm⁻¹.

-

C=C Ring Stretches: The aromatic rings give rise to a series of characteristic absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: The stretching vibration of the carbon-oxygen bond in a phenol is typically strong and appears around 1230 cm⁻¹.[3]

-

Out-of-Plane Bending: The substitution patterns on the aromatic rings can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (< 900 cm⁻¹).

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-650 cm⁻¹. Co-add at least 16 scans to ensure a good signal-to-noise ratio.

-

Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (Molecular Weight: 184.23 g/mol ), Electron Ionization (EI) is a common technique.

Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment | Significance |

| 184 | [C₁₃H₁₂O]⁺ | Molecular Ion (M⁺) |

| 183 | [M-H]⁺ | Loss of a hydrogen atom |

| 169 | [M-CH₃]⁺ | Loss of a methyl radical |

| 155 | [M-CHO]⁺ | Loss of a formyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion from the tolyl moiety |

Causality Behind Fragmentation:

-

Molecular Ion (M⁺): The peak at m/z 184 corresponds to the intact molecule with one electron removed. Aromatic systems typically show a prominent molecular ion peak.[4]

-

[M-H]⁺: Loss of a hydrogen atom is a common fragmentation for aromatic compounds.

-

[M-CH₃]⁺: Cleavage of the methyl group from the tolyl ring results in a fragment at m/z 169. This is a favorable fragmentation due to the stability of the resulting cation.

-

Tropylium Ion: A very common and stable fragment for toluene-containing compounds is the tropylium cation at m/z 91, formed by rearrangement after benzylic cleavage.

Experimental Protocol: Mass Spectrometry (EI-GC/MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an Electron Ionization (EI) source.

-

Acquisition:

-

GC: Inject the sample onto a suitable capillary column (e.g., DB-5). Use a temperature program to elute the compound.

-

MS: The EI source bombards the eluted compound with electrons (typically 70 eV). The mass analyzer scans a range of m/z values (e.g., 40-400 amu) to detect the resulting ions.

-

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound to identify the molecular ion and major fragment ions.

Visualized Experimental Workflows

NMR Spectroscopy Workflow

Caption: Workflow for NMR data acquisition and analysis.

FT-IR (ATR) Spectroscopy Workflow

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (EI-GC/MS) Workflow

Caption: Workflow for GC/MS analysis with Electron Ionization.

References

- 1. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. rsc.org [rsc.org]

- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 3-(4-Methylphenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methylphenyl)phenol, a biphenyl derivative, is a significant organic compound with potential applications in medicinal chemistry and materials science. Its structural motif, featuring two interconnected phenyl rings with hydroxyl and methyl substitutions, provides a versatile scaffold for the development of novel molecules. This guide offers a comprehensive overview of its chemical identifiers, synthesis, potential applications, and safety considerations, grounded in established scientific principles.

Part 1: Core Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This compound is identified by the following key parameters:

| Identifier | Value | Source |

| CAS Number | 486455-30-5 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 4'-Methyl-[1,1'-biphenyl]-3-ol, 3-(p-tolyl)phenol | [1] |

| Molecular Formula | C₁₃H₁₂O | [1] |

| Molecular Weight | 184.23 g/mol | [1] |

Physicochemical Data:

| Property | Value | Source |

| Melting Point | 74-75 °C (recrystallized from cyclohexane) | |

| Boiling Point | 343.8 ± 21.0 °C (Predicted) | |

| Density | 1.087 ± 0.06 g/cm³ (Predicted) | |

| pKa | 9.80 ± 0.10 (Predicted) |

Part 2: Synthesis and Mechanistic Insights

The construction of the biaryl scaffold of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent method. This reaction offers high yields, mild reaction conditions, and tolerance to a wide range of functional groups.

Logical Synthesis Workflow: Suzuki-Miyaura Coupling

The fundamental principle of this approach is the formation of a carbon-carbon bond between an aryl halide and an organoboron species. For the synthesis of this compound, this translates to the coupling of a protected 3-halophenol with 4-methylphenylboronic acid. The hydroxyl group of the phenol is typically protected to prevent interference with the catalytic cycle.

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of this compound.

Step 1: Protection of 3-Bromophenol

-

To a solution of 3-bromophenol (1.0 eq) in an anhydrous solvent such as dichloromethane, add a suitable base (e.g., diisopropylethylamine, 1.5 eq).

-

Cool the mixture to 0 °C and add a protecting group reagent, for example, methoxymethyl chloride (MOM-Cl, 1.2 eq), dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected 3-bromophenol.

Causality: The hydroxyl group is a poor leaving group and can be acidic, which can interfere with the Suzuki coupling reaction. Protection with a group like MOM ensures the reaction proceeds efficiently.

Step 2: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine the protected 3-bromophenol (1.0 eq), 4-methylphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system, typically a mixture of toluene and water.

-

Degas the mixture by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to reflux (around 80-100 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer and concentrate to obtain the crude protected this compound.

Causality: The palladium catalyst is crucial for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, which ultimately forms the new C-C bond. The base is required to activate the boronic acid for transmetalation.

Step 3: Deprotection

-

Dissolve the crude protected product in a suitable solvent (e.g., methanol).

-

Add a deprotecting agent, such as hydrochloric acid, and stir at room temperature.

-

Monitor the reaction by TLC until the protected compound is fully converted to the final product.

-

Neutralize the acid and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the final product by column chromatography on silica gel or recrystallization to afford pure this compound.

Causality: The acidic conditions cleave the MOM ether, regenerating the free hydroxyl group to yield the final product.

Part 3: Applications in Research and Drug Development

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structure as a functionalized biphenyl suggests significant potential in several areas of research and development.

Scaffold for Medicinal Chemistry:

Biphenyl and phenol moieties are prevalent in a wide range of biologically active compounds. The combination of these two in this compound provides a valuable starting point for the synthesis of novel drug candidates. The hydroxyl group can be readily modified to introduce various pharmacophores, and the biphenyl core provides a rigid scaffold that can be optimized for binding to biological targets.

Potential Pharmacological Activities:

Derivatives of biphenyls and phenols have been investigated for a variety of pharmacological activities, including:

-

Anticancer Properties: Many biphenyl compounds exhibit cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: The phenolic hydroxyl group can contribute to antimicrobial properties.

-

Anti-inflammatory Effects: Phenolic compounds are known for their antioxidant and anti-inflammatory activities.

Materials Science:

The rigid structure of the biphenyl core makes it a candidate for incorporation into polymers and liquid crystals. The phenolic group allows for further chemical modifications to tailor the material's properties.

Part 4: Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on both phenyl rings, a singlet for the methyl group protons, and a broad singlet for the phenolic hydroxyl proton. The coupling patterns of the aromatic protons would provide information about the substitution pattern.

-

¹³C NMR: The spectrum would display distinct signals for each of the 13 carbon atoms in the molecule, including the methyl carbon and the carbon bearing the hydroxyl group.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.23 g/mol ). Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the bond between the two phenyl rings.

Part 5: Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling phenolic and biphenyl compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from oxidizing agents.

-

Toxicity: The toxicological properties of this compound have not been extensively studied. However, related biphenyl compounds can cause irritation to the skin, eyes, and respiratory tract. Some biphenyl derivatives have been shown to have effects on the liver and kidneys with chronic exposure. Therefore, it is prudent to handle this compound with care and avoid direct contact and inhalation.

Conclusion

This compound is a valuable chemical entity with a straightforward synthetic pathway via Suzuki-Miyaura coupling. Its structure holds promise for applications in medicinal chemistry and materials science, although further research is needed to fully elucidate its biological activities and potential uses. This guide provides a foundational understanding of its properties and synthesis to support researchers in their exploration of this and related compounds.

References

A Senior Application Scientist's Guide to the Synthesis of 3-(4-Methylphenyl)phenol: Strategies and Methodologies

Executive Summary

This technical guide provides an in-depth analysis of the synthetic pathways leading to 3-(4-methylphenyl)phenol, a biaryl compound of interest in pharmaceutical and materials science research. The core challenge in its synthesis lies in the strategic formation of a carbon-carbon bond between a phenyl and a p-tolyl moiety, while concurrently managing the reactivity of the phenolic hydroxyl group. We will explore the two most prominent and industrially relevant methods for this biaryl construction: the Suzuki-Miyaura cross-coupling and the Kumada cross-coupling. This document will dissect the rationale behind starting material selection, provide detailed, field-proven protocols, and offer a comparative analysis to guide researchers in choosing the optimal route for their specific laboratory context, balancing factors such as yield, purity, cost, and operational complexity. A central theme is the critical role of protecting group strategies, particularly the conversion of the phenol to a more inert methoxy ether, which is often essential for achieving high-yield and clean transformations.

Foundational Principle: The Retrosynthesis of a Biaryl Phenol

The synthesis of an unsymmetrical biaryl, such as this compound, is most effectively planned through a retrosynthetic approach. The key disconnection occurs at the C-C bond linking the two aromatic rings. This disconnection reveals two primary families of palladium- or nickel-catalyzed cross-coupling reactions, which dictate the nature of the required starting materials. The two synthons are a nucleophilic aryl species and an electrophilic aryl species. The choice of which ring serves as the nucleophile versus the electrophile forms the basis of our strategic planning.

3-(4-Methylphenyl)phenol as a precursor in organic synthesis

An In-Depth Technical Guide to 3-(4-Methylphenyl)phenol as a Precursor in Organic Synthesis

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Biaryl Phenol Scaffold

In the landscape of modern synthetic chemistry, the biaryl structural motif is a cornerstone, prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] Within this class, this compound represents a particularly valuable precursor. Its architecture, featuring a phenol ring linked to a toluene moiety, offers a unique combination of reactive sites: a nucleophilic hydroxyl group amenable to a wide array of transformations and two distinct aromatic rings that can be further functionalized. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this compound, offering field-proven insights for researchers and drug development professionals aiming to leverage this versatile building block.

Core Characteristics and Physicochemical Properties

Understanding the fundamental properties of a precursor is critical for its effective use in synthesis. This compound is a solid at room temperature, and its properties are dictated by the interplay of the polar hydroxyl group and the nonpolar biaryl system.

| Property | Value | Source |

| CAS Number | 486455-30-5 | [2] |

| Molecular Formula | C₁₃H₁₂O | [3] |

| Molecular Weight | 184.23 g/mol | [3] |

| Appearance | Solid (Typical) | N/A |

| IUPAC Name | This compound | [4] |

Spectroscopic Signature: The identity and purity of this compound are confirmed through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, a singlet for the phenolic hydroxyl proton (which may be broad and exchangeable with D₂O), and a characteristic singlet around 2.3 ppm for the methyl protons of the tolyl group.[5][6]

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom, including the methyl carbon, the hydroxyl-bearing carbon (phenolic C-OH), and the other aromatic carbons.

-

IR Spectroscopy: The infrared spectrum will be dominated by a broad O-H stretching band characteristic of phenols, typically in the region of 3200-3600 cm⁻¹, along with C-H and C=C stretching frequencies for the aromatic rings.[7]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight, which is crucial for confirming its composition.

Strategic Synthesis of the Biaryl Core

The formation of the C(aryl)-C(aryl) bond is the most critical step in synthesizing this compound. Modern organometallic cross-coupling reactions have largely supplanted classical methods due to their superior efficiency, milder conditions, and broader functional group tolerance.[8][9]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for biaryl synthesis.[10][11] It involves the coupling of an organoboron species with an organohalide, catalyzed by a palladium complex.[10] For this compound, a convergent strategy is employed.

Causality in Experimental Design: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base is critical. The base, typically an aqueous solution of sodium carbonate or potassium phosphate, plays a crucial role in the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the aryl group to the palladium center.[11] The use of aqueous conditions is often advantageous for its sustainability and efficiency, though aprotic conditions can be used for substrates sensitive to hydrolysis.[12]

Caption: Workflow for Suzuki-Miyaura synthesis of this compound.

Palladium or Nickel-Catalyzed Negishi Coupling

The Negishi coupling offers a powerful alternative, particularly when higher reactivity is needed.[13][14] This reaction couples an organozinc compound with an organohalide.[13] Organozinc reagents are generally more reactive than their organoboron counterparts, which can lead to faster reaction times.[15]

Causality in Experimental Design: The primary drawback of the Negishi coupling is the moisture and air sensitivity of the organozinc reagents, necessitating the use of inert atmosphere techniques.[15][16] However, this heightened reactivity can be advantageous for coupling with less reactive organohalides, such as aryl chlorides.[14] The choice between palladium and nickel catalysts depends on cost and desired reactivity, with nickel being a more earth-abundant and economical option.[13]

Caption: Workflow for Negishi cross-coupling synthesis.

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method for forming C-C and C-O bonds, typically requiring stoichiometric copper and high temperatures.[17][18] While modern cross-coupling methods are often preferred, ligand-assisted Ullmann reactions have lowered the required temperatures and catalyst loadings, making it a viable, albeit less general, alternative.[19][20] This method is particularly useful for large-scale synthesis where cost is a primary concern.

This compound as a Versatile Synthetic Precursor

The true value of this compound lies in its capacity to serve as a starting point for more complex molecules. The phenolic hydroxyl group is a key handle for introducing a wide variety of functional groups.

Derivatization Pathways:

-

O-Alkylation (Ether Synthesis): The phenolic proton is acidic and can be readily deprotonated by a mild base (e.g., K₂CO₃, Cs₂CO₃) to form a phenoxide. This potent nucleophile can then react with various electrophiles, such as alkyl halides or tosylates (Williamson ether synthesis), to form aryl ethers. These ether derivatives are common in pharmaceuticals and natural products.[21]

-

O-Acylation (Ester Synthesis): Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding phenyl esters. These esters can act as protecting groups for the phenol or as bioactive molecules themselves.

-

Electrophilic Aromatic Substitution: The hydroxyl and methyl groups are both activating, ortho-, para-directing groups.[22] This electronic influence directs subsequent electrophilic substitutions (e.g., nitration, halogenation, Friedel-Crafts acylation) to specific positions on the aromatic rings, allowing for controlled, regioselective functionalization.

Caption: Key derivatization pathways from this compound.

Applications in Drug Discovery

Phenolic compounds are a recurring and significant motif in FDA-approved pharmaceuticals.[23] They often act as hydrogen bond donors/acceptors, crucial for binding to biological targets like enzymes and receptors.[24][25] The biaryl scaffold of this compound provides a rigid, well-defined structure that is ideal for orienting pharmacophores in three-dimensional space. Derivatives of this core can be explored for a range of biological activities, including as anti-inflammatory, antioxidant, and antimicrobial agents.[21][25]

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted based on specific laboratory conditions and substrate scope.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize this compound from 3-hydroxyphenylboronic acid and 4-iodotoluene.

Materials:

-

3-Hydroxyphenylboronic acid (1.0 eq)

-

4-Iodotoluene (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

Toluene and Water (e.g., 4:1 v/v mixture)

-

Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

-

To a round-bottom flask, add 3-hydroxyphenylboronic acid, 4-iodotoluene, and sodium carbonate.

-

Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Add the toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 4-12 hours), cool the mixture to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Safety and Handling

This compound, like other phenolic compounds, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific hazard information before use.

Conclusion

This compound is more than just a chemical compound; it is a strategic platform for synthetic innovation. Its robust synthesis via modern cross-coupling reactions and the versatile reactivity of its phenolic hydroxyl group make it an invaluable precursor for drug discovery and materials science. By understanding the causality behind the synthetic methods and the potential of its derivatization pathways, researchers can effectively unlock the full potential of this powerful biaryl building block.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. This compound | CAS#:486455-30-5 | Chemsrc [chemsrc.com]

- 3. 2-(4-Methylphenyl)phenol | C13H12O | CID 11298348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 486455-30-5 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 3,4-Dimethylphenol(95-65-8) 1H NMR spectrum [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Negishi coupling - Wikipedia [en.wikipedia.org]

- 14. Negishi Coupling [organic-chemistry.org]

- 15. Negishi Coupling | OpenOChem Learn [learn.openochem.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 18. Ullmann Reaction [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. fiveable.me [fiveable.me]

- 23. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Buy Phenol, 4-[(4-methylphenyl)methyl]- | 28994-46-9 [smolecule.com]

- 25. eurekaselect.com [eurekaselect.com]

Theoretical Elucidation of the 3-(4-Methylphenyl)phenol Molecular Structure: A Computational Approach

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the structural analysis of 3-(4-Methylphenyl)phenol, a substituted biphenyl derivative of interest in chemical synthesis and medicinal chemistry. We delve into the application of robust computational methodologies, primarily Density Functional Theory (DFT) and Hartree-Fock (HF) theory, to elucidate its three-dimensional geometry, electronic properties, and vibrational signatures. This document serves as a guide for researchers, offering not only step-by-step protocols for in silico analysis but also the fundamental rationale behind the selection of specific computational parameters. By integrating theoretical calculations with principles of molecular reactivity, we aim to provide a holistic understanding of the molecule's structure-property relationships, which are paramount for its application in drug design and materials science.

Introduction: The Significance of this compound

This compound belongs to the class of hydroxylated biphenyls. This structural motif is a privileged scaffold in medicinal chemistry and materials science, owing to the unique conformational flexibility imparted by the torsional angle between the two phenyl rings. The substitution pattern—a hydroxyl group on one ring and a methyl group on the other—influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions, such as hydrogen bonding.

Understanding the precise molecular structure is fundamental to predicting its behavior. While experimental techniques like X-ray crystallography provide a gold standard for solid-state structures, they can be resource-intensive and may not reflect the molecule's conformation in a solution or biological environment. Theoretical studies offer a powerful, complementary approach. By solving the Schrödinger equation through various approximations, we can model the molecule in the gas phase or solution, yielding deep insights into its most stable conformation, electronic landscape, and spectroscopic properties. This guide focuses on the application of such computational methods to build a comprehensive molecular profile of this compound.

The Theoretical Cornerstone: Selecting the Right Computational Tools

The accuracy of any theoretical study hinges on the selection of an appropriate computational method and basis set. For organic molecules like this compound, two primary ab initio and related methods are widely employed: Hartree-Fock (HF) and Density Functional Theory (DFT).

Hartree-Fock (HF) Theory: A Foundational Approach

Hartree-Fock is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient and a good starting point, HF systematically neglects electron correlation—the interaction between individual electrons. This omission can lead to inaccuracies, particularly in predicting properties that depend heavily on subtle electronic effects. Nevertheless, it serves as a valuable baseline for comparison with more advanced methods.[1][2]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

DFT has become the predominant method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost.[3][4] Instead of the complex wavefunction, DFT calculates the total energy based on the electron density. The core of DFT lies in the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.

Causality in Method Selection: For substituted biphenyls, the choice of functional is critical. The B3LYP hybrid functional, which combines the Becke, 3-parameter, Lee-Yang-Parr functional, has consistently demonstrated high accuracy in predicting the geometries and torsional barriers of these systems.[5][6] It effectively captures a portion of the electron correlation effects neglected by HF.

To describe the molecular orbitals, a basis set is required. The Pople-style basis set, 6-311++G(d,p) , is an excellent choice for this type of molecule.[6][7]

-

6-311G: A triple-zeta basis set, providing flexibility for valence electrons.

-

++: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs (like on the oxygen atom) and non-covalent interactions.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for orbital shapes to distort and form more accurate chemical bonds.

By coupling the B3LYP functional with the 6-311++G(d,p) basis set, we establish a robust and scientifically validated level of theory for our investigation.

Experimental Protocol: In Silico Structural Determination

The following protocol outlines a self-validating workflow for determining the optimized molecular structure and properties of this compound using the Gaussian suite of programs or similar software.

Step 1: Construction of the Initial Molecular Structure

An initial 3D structure of this compound is constructed using a molecular builder such as GaussView or Avogadro. Standard bond lengths and angles are used as a starting point.

Step 2: Geometry Optimization

The initial structure is submitted for geometry optimization. This is an iterative process where the software calculates the forces on each atom and adjusts their positions to minimize the total energy of the molecule.

-

Methodology: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Keyword: Opt

Step 3: Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed at the same level of theory. This step is critical for two reasons:

-

Verification of Minimum Energy: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.[7]

-

Prediction of Spectroscopic Data: The calculation yields theoretical vibrational frequencies that can be correlated with experimental FT-IR and Raman spectra for validation.

Step 4: Calculation of Electronic Properties

Once the optimized geometry is confirmed, single-point energy calculations are performed to derive key electronic properties, including Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP).

Diagram: Computational Workflow

Caption: Workflow for the theoretical analysis of this compound.

Results and Discussion: A Multi-faceted Molecular Portrait

The computational protocol yields a wealth of data that, when synthesized, provides a detailed picture of the molecule's structure and potential reactivity.

Optimized Molecular Geometry

The geometry optimization reveals the molecule's most stable conformation. Of particular importance is the dihedral angle between the two phenyl rings. This angle is a result of the balance between two opposing forces: the steric hindrance from the ortho-hydrogens pushing the rings apart, and the electronic desire for π-conjugation, which favors planarity. For substituted biphenyls, this angle typically deviates significantly from 0°.

Diagram: Molecular Structure of this compound

Caption: Optimized ball-and-stick model of this compound.

The calculated bond lengths and angles are expected to be in good agreement with experimental data for similar compounds.

Table 1: Selected Calculated Geometric Parameters (B3LYP/6-311++G(d,p))

| Parameter | Description | Calculated Value |

| C-C (ring) | Average Aromatic C-C Bond Length | ~1.39 Å |

| C-O | Phenolic C-O Bond Length | ~1.36 Å |

| O-H | Hydroxyl O-H Bond Length | ~0.97 Å |

| C-C (inter-ring) | Bond Length between Phenyl Rings | ~1.49 Å |

| ∠(C-C-C) | Average Aromatic Bond Angle | ~120.0° |

| ∠(C-O-H) | Hydroxyl Bond Angle | ~109.0° |

| Dihedral Angle | Angle between Phenyl Ring Planes | ~40-50° |

(Note: These are typical expected values. Actual calculated values would be inserted from the output file.)

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are central to understanding chemical reactivity.[6]

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For this molecule, the HOMO is expected to be localized primarily on the electron-rich phenol ring, particularly the oxygen atom and the aromatic π-system.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is likely distributed across the π-system of both rings.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[1][2] This value is instrumental in predicting the molecule's electronic transition properties and its potential as a reactive species in chemical synthesis.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the charge distribution across the molecule.[1]

-

Red/Yellow Regions (Negative Potential): These indicate areas of high electron density and are prone to electrophilic attack. The most negative region will be centered around the phenolic oxygen atom due to its lone pairs.

-

Blue Regions (Positive Potential): These indicate areas of electron deficiency and are susceptible to nucleophilic attack. The most positive region will be located on the hydroxyl hydrogen atom, highlighting its acidic nature.

The MEP map is invaluable for drug development professionals, as it helps predict how the molecule might interact with a biological target, such as the active site of an enzyme, through electrostatic interactions or hydrogen bonding.

Conclusion and Future Directions

This guide has detailed a robust theoretical protocol for the comprehensive structural and electronic analysis of this compound. Through the judicious application of Density Functional Theory, we can reliably predict its optimized geometry, identify key reactive sites through HOMO-LUMO and MEP analysis, and validate these findings against theoretical vibrational spectra.

The insights gained from these theoretical studies are not merely academic. They provide a predictive foundation for:

-

Rational Drug Design: Understanding the molecule's shape and electrostatic profile can guide the design of more potent analogues.

-

Reaction Mechanism Studies: The calculated properties can be used to predict the most likely sites of metabolic attack or chemical reaction.[8][9]

-

Materials Science: The electronic properties, such as the HOMO-LUMO gap, inform the potential application of the molecule in optoelectronic devices.

Future work could extend this analysis to include solvation effects (using models like PCM), studies of intermolecular interactions to predict crystal packing, or molecular docking simulations to explore its binding affinity with specific protein targets.[10]

References

- 1. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl | European Journal of Chemistry [eurjchem.com]

- 2. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD | CJM.ASM.MD [cjm.ichem.md]

- 5. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. nanoient.org [nanoient.org]

- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Synthesis of 3-(4-Methylphenyl)phenol via Suzuki-Miyaura Coupling

Prepared by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 3-(4-Methylphenyl)phenol, a key biaryl structural motif, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The biaryl scaffold is of significant interest in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed theoretical framework, a step-by-step experimental protocol, and expert insights into the critical parameters governing the reaction's success. The protocol details the coupling of 3-bromophenol with 4-methylphenylboronic acid, outlining optimized conditions, workup, and purification procedures to achieve high yields of the target compound.

Introduction: The Significance of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as a cornerstone of modern organic synthesis for its remarkable efficiency and versatility in forming carbon-carbon bonds.[1] This palladium-catalyzed cross-coupling between an organoboron compound and an organohalide has become indispensable in both academic and industrial settings, particularly in the synthesis of complex molecules like pharmaceuticals and functional materials.[2][3] Its advantages include mild reaction conditions, exceptional tolerance of various functional groups, and the use of commercially available and relatively non-toxic boronic acid reagents.[2]

The synthesis of this compound exemplifies the power of this reaction in constructing biaryl compounds, which are prevalent structures in biologically active molecules. This guide provides a robust and validated protocol for this specific transformation.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (3-bromophenol), inserting itself into the carbon-halogen bond. This step oxidizes the palladium to a Pd(II) species.[4] The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[2]

-

Transmetalation: This is the crucial bond-forming step where the organic group from the organoboron species (4-methylphenylboronic acid) is transferred to the palladium(II) complex. This step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center, displacing the halide.[1][5]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product, this compound. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 3-Bromophenol | ≥98% | Standard Supplier | |

| 4-Methylphenylboronic Acid | ≥98% | Standard Supplier | |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Standard Supplier | |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard Supplier | |

| 1,4-Dioxane | Anhydrous | Standard Supplier | |

| Deionized Water | Degas prior to use. | ||

| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction. |

| Brine (Saturated NaCl solution) | For washing. | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | For drying. |

| Silica Gel | 230-400 mesh | Standard Supplier | For chromatography. |

| Round-bottom flask | |||

| Condenser | |||

| Magnetic stirrer and stir bar | |||

| Inert gas supply (Argon or Nitrogen) | |||

| Standard glassware for workup and purification |

Reaction Setup and Procedure

-

Reaction Vessel Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenol (1.0 mmol, 173 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (3.0 mmol, 414 mg).

-

Catalyst Addition: To the flask, add Pd(dppf)Cl₂ (0.03 mmol, 22 mg).

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add 15 mL of anhydrous 1,4-dioxane and 5 mL of degassed deionized water to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 85 °C and stir the mixture vigorously for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

Workup and Purification

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.[6]

-

Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.[6]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expert Insights and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.

The Catalyst System

The choice of the palladium source and the ligand is critical. While Pd(PPh₃)₄ is a classic catalyst, more advanced catalysts like Pd(dppf)Cl₂ often offer improved stability and reactivity, especially for challenging substrates. The dppf ligand is a ferrocene-based diphosphine that is effective in a wide range of cross-coupling reactions. For more difficult couplings, specialized ligands such as those from the Buchwald family (e.g., SPhos, XPhos) can be employed to enhance catalytic activity.[3]

The Role of the Base

The base plays a multifaceted role in the catalytic cycle. Its primary function is to activate the boronic acid for transmetalation.[5] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield. For the synthesis of this compound, potassium carbonate provides a good balance of reactivity and cost-effectiveness. In cases where substrates are sensitive to hydrolysis, milder bases or anhydrous conditions may be necessary.

Solvent System

A biphasic solvent system, such as dioxane/water or toluene/water, is commonly employed. The aqueous phase is essential for dissolving the inorganic base, while the organic solvent solubilizes the organic reactants and the catalyst. The ratio of the solvents can be optimized to ensure efficient mixing and reaction rates. It is crucial to use degassed solvents to prevent the oxidation of the Pd(0) catalyst.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst, insufficient degassing, or low reaction temperature. | Use a fresh batch of catalyst, ensure thorough degassing of solvents, and verify the reaction temperature. |

| Homocoupling of boronic acid | Presence of oxygen. | Improve degassing procedure. |

| Protodeboronation (loss of boronic acid group) | Harsh basic conditions or prolonged reaction time. | Use a milder base (e.g., NaHCO₃), lower the reaction temperature, or shorten the reaction time. |

| Difficulty in purification | Incomplete removal of catalyst or byproducts. | Ensure thorough filtration through Celite and optimize the mobile phase for column chromatography. |

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of this compound. By following the detailed protocol and considering the expert insights provided in this guide, researchers can achieve high yields of the desired product. The versatility and robustness of this reaction make it an invaluable tool in the synthesis of biaryl compounds for a wide range of applications in drug discovery and materials science.

References

Introduction: A Paradigm Shift in C–N Bond Formation

The synthesis of aromatic amines has historically relied on methods like nucleophilic aromatic substitution (SNAr) or copper-mediated Ullmann condensations.[1] These methods, however, often suffer from significant limitations, including harsh reaction conditions and a narrow substrate scope.[1][2] The advent of the Buchwald-Hartwig amination in the mid-1990s represented a monumental leap forward, offering a mild, general, and highly efficient route to a vast array of aryl and heteroaryl amines from readily available (hetero)aryl halides or pseudohalides.[1][2][3] Its impact on drug discovery has been profound, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies and facilitating the construction of complex molecular architectures.[4][3][5]

The Catalytic System: Deconstructing the Key Players

The success of a Buchwald-Hartwig amination is critically dependent on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent. Understanding the role of each is paramount for reaction design and optimization.

The Palladium Precatalyst: From Salts to Palladacycles

The active catalyst in the cycle is a Pd(0) species.[6] While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to Pd(0), which can sometimes be inefficient.[7][8] Modern protocols overwhelmingly favor the use of well-defined precatalysts . These are stable Pd(II) complexes that readily and cleanly generate the active monoligated Pd(0) species under the reaction conditions.[9][10][11] This approach offers superior reproducibility and activity at lower catalyst loadings.

| Precatalyst Generation | Example Structure | Key Features & Activation |

| First Generation (G1) | (t-Bu₃P)₂Pd | Simple Pd(0) source. |

| Second Generation (G2) | Buchwald Palladacycle | Air- and moisture-stable. Activated by base via reductive elimination.[12] |

| Third/Fourth Gen. (G3/G4) | Buchwald Palladacycle | Enhanced stability and activity. G4 (e.g., DavePhos Pd G4) incorporates the ligand directly.[13] |

| PEPPSI™ Precatalysts | PdCl₂(IMes)(Pyridine) | Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. N-Heterocyclic Carbene (NHC) based.[11] |

The Ligand: The Heart of Reactivity and Selectivity

The phosphine ligand is arguably the most critical component, directly influencing the catalyst's stability, activity, and substrate scope.[14][2] The evolution of the Buchwald-Hartwig amination is intrinsically linked to the development of increasingly sophisticated ligands.

Causality Behind Ligand Choice: The ideal ligand promotes the desired steps of the catalytic cycle (oxidative addition and reductive elimination) while suppressing undesired side reactions (like β-hydride elimination).[2] This is generally achieved with ligands that are both bulky and electron-rich .[15]

-

Bulkiness favors the formation of a monoligated Pd(0) species, which is the highly reactive species that undergoes oxidative addition.[2][10]

-

Electron-donating character increases electron density on the palladium center, which facilitates the oxidative addition step and accelerates the final reductive elimination to release the product.[15]

| Ligand Class | Representative Ligands | Typical Applications & Rationale |

| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Early Generation: Effective for simple systems but with limited scope. |

| Ferrocene-Based | Josiphos, dppf | Bidentate Ligands: Offered improved rates and yields, extending scope to primary amines.[2] |

| Bulky Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | State-of-the-Art: Provide exceptional activity and broad scope, enabling the coupling of challenging substrates like aryl chlorides and the monoarylation of primary amines.[1][15][16] BrettPhos is particularly effective for primary amines.[8] |

| Chelating Bisphosphines | Xantphos, BINAP | Often used for specific applications, including coupling with amides or when fine-tuning of the bite angle is required.[17] |

The Base and Solvent: Enabling the Reaction Environment

The base serves a crucial role in deprotonating the amine (or the amine-palladium complex) to generate the more nucleophilic amide, which is necessary for the C–N bond-forming reductive elimination step.[6][18][19]

-

Strong, non-nucleophilic bases are standard. Sodium tert-butoxide (NaOtBu) is the most common choice.[7][18] Other options include lithium bis(trimethylsilyl)amide (LiHMDS) and potassium phosphate or carbonate for more sensitive substrates.[8]

-